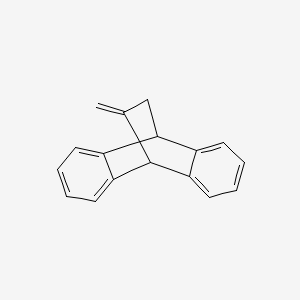

11-Methylene-9,10-dihydro-9,10-ethanoanthracene

Description

11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a bicyclic anthracene derivative characterized by a rigid ethano bridge (C9–C10) and a methylene substituent at position C-11. This article compares these analogues based on substituent effects, synthetic strategies, and functional outcomes.

Properties

Molecular Formula |

C17H14 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

15-methylidenetetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |

InChI |

InChI=1S/C17H14/c1-11-10-16-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16/h2-9,16-17H,1,10H2 |

InChI Key |

PCZDSMTZQNEGHY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which provides a high yield of the desired product. For instance, a modified commercial domestic microwave oven can be used to synthesize 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester . Another method involves the bromination of 9,10-dimethyl-9,10-ethanoanthracene, followed by multi-fold amination to construct the desired compound .

Industrial Production Methods: the use of microwave-assisted synthesis and other high-yielding synthetic routes could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Methylene-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethano-bridged anthracene backbone, which provides multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include bromine for bromination, and various amines for amination reactions. The conditions for these reactions typically involve the use of organic solvents such as acetone and petroleum ether, and the reactions are often carried out at controlled temperatures to ensure high yields .

Major Products: The major products formed from the reactions of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include various heterocycles such as diazoles and quinoxalines.

Scientific Research Applications

11-Methylene-9,10-dihydro-9,10-ethanoanthracene has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocycles, which are important in the development of organic light-emitting diodes, organic field-effect transistors, and organic photovoltaic cells . In biology and medicine, its derivatives are being explored for their potential use as molecular sieves and in membrane gas separation . Additionally, its unique structure makes it a valuable compound for studying the properties of polycyclic aromatic hydrocarbons .

Mechanism of Action

The mechanism of action of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene involves its interaction with various molecular targets and pathways. The rigid ethano-bridged anthracene backbone allows it to interact with electron-deficient π-electron systems, making it a useful compound in the study of organic electronics . Its ability to undergo multi-fold amination and other reactions also makes it a versatile compound for the synthesis of various heterocycles .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Ethanoanthracene derivatives are distinguished by substituents at C-9, C-10, or C-11. Key analogues include:

Key Observations :

- Anticancer Activity : Nitrovinyl and maleimide substituents at C-9 significantly enhance cytotoxicity. For example, maleimide dimer [15] achieves IC50 values of 0.09 µM (MUTU-I) and 0.24 µM (DG-75) .

- Host-Guest Chemistry : Substituent bulkiness (e.g., tetraphenyl groups in H2/H3) dictates selectivity. H3 preferentially binds m-DCB over p-DCB (K = 24.0), enabling industrial separation .

- Chiral Applications: (11R,12R)-diamino derivatives serve as ligands in asymmetric synthesis (enantiomeric excess ≥97%) .

Antiproliferative Activity

Host-Guest Interactions

Biological Activity

11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This compound is structurally related to other compounds in the 9,10-dihydro-9,10-ethanoanthracene family, which have been studied for their antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene is . The structure includes a fused ring system characteristic of PAHs, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol |

| CAS Number | [Not specified] |

| IUPAC Name | 11-Methylene-9,10-dihydro-9,10-ethanoanthracene |

Antiproliferative Effects

Research has indicated that derivatives of 9,10-dihydro-9,10-ethanoanthracene exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated several compounds structurally related to 11-Methylene-9,10-dihydro-9,10-ethanoanthracene against Burkitt’s lymphoma cell lines (MUTU-1 and DG-75). The results demonstrated that certain modifications to the core structure enhanced the antiproliferative effects significantly .

The biological activity of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound's mechanism likely involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells. Additionally, structural modifications can influence binding affinity to specific receptors or enzymes involved in cancer progression .

Case Studies

- Burkitt’s Lymphoma Study : In a systematic evaluation of various derivatives against Burkitt’s lymphoma cells, it was found that compounds with nitro groups significantly enhanced cytotoxicity. The study highlighted the role of structural modifications in improving biological activity .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds suggest potential applications in treating infections caused by resistant strains. This area remains underexplored but shows promise based on initial findings .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.